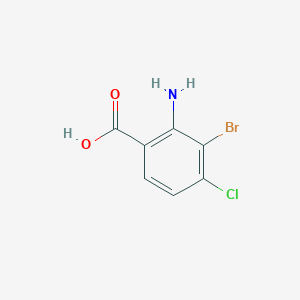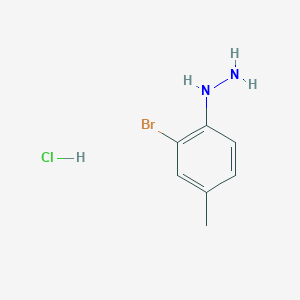
2-Amino-3-bromo-4-chlorobenzoic acid
Vue d'ensemble
Description
2-Amino-3-bromo-4-chlorobenzoic acid is a chemical compound with the CAS Number: 1698027-54-1 . It has a molecular weight of 250.48 .
Synthesis Analysis
The synthesis of similar compounds, such as 3-Bromo-4-chlorobenzoic acid, has been reported. It can be synthesized via diazotization of 3-amino-4-chlorobenzoic acid followed by reaction with copper (I) bromide .Molecular Structure Analysis
The molecular formula of 2-Amino-3-bromo-4-chlorobenzoic acid is C7H5BrClNO2 . The InChI Code is 1S/C7H5BrClNO2/c8-4-2-1-3 (7 (11)12)6 (10)5 (4)9/h1-2H,10H2, (H,11,12) and the InChI Key is QYRZWOPLVNTLAT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Amino-3-bromo-4-chlorobenzoic acid is a solid substance . It is white to pale cream in color and can exist in the form of crystals, powder, or lumps . The assay (Aqueous acid-base Titration) is ≥96.0 to ≤104.0% .Applications De Recherche Scientifique
- Pharmaceutical Intermediates 2-Amino-3-bromo-4-chlorobenzoic acid serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Researchers use it to create more complex molecules with specific biological activities. Its unique structure allows for modifications that enhance drug efficacy or target specific receptors.
- Chemists employ this compound in organic synthesis due to its versatile reactivity. It can participate in various reactions, such as nucleophilic substitutions, amidation, and Suzuki coupling. Researchers can tailor its functional groups to design novel organic molecules .
- The compound’s halogenated benzene ring makes it interesting for developing agrochemicals and pesticides. Researchers explore its potential as a building block for herbicides, fungicides, or insecticides. By modifying its substituents, they can fine-tune its biological activity .
- Scientists investigate the coordination behavior of 2-Amino-3-bromo-4-chlorobenzoic acid with metal ions. Its carboxylic acid group can form stable complexes with transition metals. These complexes find applications in catalysis, sensors, and materials with tailored properties .
- Researchers study the photophysical properties of this compound, including its absorption and emission spectra. These investigations contribute to our understanding of molecular interactions, fluorescence, and energy transfer. Such knowledge is crucial for designing fluorescent probes and sensors .
Organic Synthesis
Agrochemicals and Pesticides
Material Science and Coordination Chemistry
Photophysical Studies
Computational Chemistry and Molecular Modeling
Safety and Hazards
This compound is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing hands and face thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
It’s known that benzoic acid derivatives often interact with various enzymes and receptors in the body . The specific targets can vary widely depending on the exact structure of the compound and its functional groups .
Mode of Action
Benzoic acid derivatives can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets .
Biochemical Pathways
Benzoic acid derivatives are known to be involved in a wide range of biochemical processes . They can influence the activity of enzymes, alter cell signaling pathways, and affect the synthesis and degradation of various biomolecules .
Pharmacokinetics
The pharmacokinetics of a compound can greatly influence its bioavailability and therapeutic effects .
Result of Action
The compound’s interactions with its targets can lead to a variety of cellular responses, potentially influencing cell growth, differentiation, and survival .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-3-bromo-4-chlorobenzoic acid . These factors can include the pH of the environment, the presence of other molecules, and the temperature .
Propriétés
IUPAC Name |
2-amino-3-bromo-4-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGUTMWHZMCGGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)N)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(2,2-dimethoxyethyl)amino]-2H-chromen-2-one](/img/structure/B3034321.png)


![Dioxo[4-(trifluoromethyl)phenyl]{[(trifluoromethyl)sulfonyl]methyl}-lambda~6~-sulfane](/img/structure/B3034328.png)

![1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine](/img/structure/B3034331.png)



![{[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B3034338.png)


